c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride
Description
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16;;/h2-5,12H,6-11,15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXIFVBJCVDSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with 4-Methoxybenzyl Chloride
A common approach to introduce the 4-methoxybenzyl group is through nucleophilic substitution using 4-methoxybenzyl chloride (PMBCl) under basic conditions. This method is widely used for protecting amino groups or introducing the PMB moiety in amino acid derivatives and piperidine rings.
- Reaction Conditions: Typically, the piperidine nitrogen or a suitable nucleophilic site is reacted with 4-methoxybenzyl chloride in the presence of a base such as triethylamine or potassium hydroxide.
- Solvents: Dimethylformamide (DMF) or other polar aprotic solvents are preferred to facilitate the alkylation.
- Temperature: Mild heating (up to 100 °C) may be required for hindered substrates to achieve satisfactory yields.
- Yield and Purity: The reaction generally affords good yields with minimal racemization or side reactions when carefully controlled.
This alkylation step is crucial for forming the 1-(4-methoxy-benzyl) substituent on the piperidine ring.
Formation of the Piperidin-4-yl-methylamine Core
The piperidin-4-yl-methylamine moiety can be synthesized via several routes:
- Reduction of Piperidin-4-one Derivatives: Starting from 4-piperidone, reductive amination with methylamine can yield the piperidin-4-yl-methylamine structure.
- Multicomponent Reactions: The Ugi four-component reaction (Ugi-4CR) allows the assembly of substituted piperidines by combining an N-substituted 4-piperidone, isocyanides, primary amines, and carboxylic acids in a single step. This method offers structural diversity and moderate to good yields.
- Cyclization and Functionalization: Intramolecular cyclization reactions and photochemical methods can also yield piperidine derivatives with the desired substitution, which can be further modified to introduce the methylamine functionality.
Salt Formation: Dihydrochloride Preparation
To enhance the compound's stability, solubility, and crystallinity, the free base amine is converted into its dihydrochloride salt:
- Procedure: The free base is treated with an excess of hydrochloric acid, typically in an organic solvent such as ethanol or methanol, under controlled temperature.
- Conditions: Room temperature stirring for 15 minutes to 1 hour is sufficient to form the dihydrochloride salt.
- Isolation: The salt precipitates out and can be filtered and dried to obtain the pure dihydrochloride form.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Piperidin-4-yl-methylamine + 4-methoxybenzyl chloride, base (e.g., triethylamine), DMF, heat if needed | Formation of 1-(4-methoxy-benzyl)-piperidin-4-yl-methylamine |
| 2 | Purification | Extraction, crystallization | Isolation of pure free base |
| 3 | Salt Formation | Treatment with HCl in ethanol/methanol, room temp | Formation of dihydrochloride salt |
| 4 | Drying and characterization | Vacuum drying, NMR, MS, elemental analysis | Pure c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride |
Detailed Research Findings and Notes
- Alkylation Efficiency: The use of bases such as potassium hydroxide or triethylamine is effective in promoting the alkylation of amino groups with 4-methoxybenzyl chloride. Heating to 100 °C in DMF may be necessary for sterically hindered substrates to improve yield.
- Avoidance of Racemization: Alkylation via silver salt intermediates of carboxylates has been reported to avoid racemization in amino acid derivatives and may be adapted for piperidine derivatives to maintain stereochemical integrity.
- Multicomponent Synthesis: The Ugi-4CR method provides a versatile platform to synthesize substituted piperidines including the piperidin-4-yl-methylamine core, allowing for rapid library generation and structural optimization.
- Salt Formation Conditions: Controlled addition of hydrochloric acid at room temperature prevents side reactions and ensures high purity of the dihydrochloride salt.
- Protecting Group Strategies: In some synthetic sequences, the 4-methoxybenzyl group serves as a protecting group for amines and can be removed under reductive conditions if necessary, but for this compound, it remains as a substituent.
Chemical Reactions Analysis
Types of Reactions
C-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups attached to the piperidine ring.
Scientific Research Applications
Pharmacological Applications
C-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride has been studied for its potential pharmacological activities, which include:
- Antipsychotic Properties : Piperidine derivatives are known for their role in drug design targeting various neuropsychiatric disorders. This compound may exhibit similar properties, potentially acting on neurotransmitter systems involved in mood regulation and psychosis .
- Analgesic Effects : The compound's structure suggests it could interact with pain pathways, making it a candidate for further investigation in pain management therapies .
- Antihistaminic Activity : Similar compounds have shown effectiveness in treating allergic reactions by blocking histamine receptors. This application could be explored further with this compound .
Proteomics Research
This compound is utilized in proteomics, facilitating the study of protein structures and functions. Its ability to interact with proteins makes it valuable for understanding disease mechanisms at the molecular level .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its reactivity can be harnessed in various intra- and intermolecular reactions to develop new pharmacologically active substances .
Research has indicated that the compound displays notable biological activities, including:
- Cytotoxicity against Cancer Cells : Studies have shown that similar piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Enzyme Inhibition : Investigations into enzyme inhibition have revealed potential applications in treating conditions like Alzheimer's disease, where inhibition of acetylcholinesterase is beneficial .
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| C-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-methylamine | Similar piperidine structure but different substituents | Different methoxy position affects activity |
| C-[1-(4-Chlorobenzyl)-piperidin-4-yl]-methylamine | Chlorine substitution instead of methoxy | May exhibit different receptor interactions |
| C-[1-(Phenyl)-piperidin-4-yl]-methylamine | Phenyl group without methoxy | Lacks methoxy group; potentially different pharmacodynamics |
The unique methoxy substitution of this compound enhances its lipophilicity and receptor selectivity compared to other similar compounds, making it an interesting candidate for further pharmacological exploration .
Mechanism of Action
The mechanism of action of C-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects biochemical pathways related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ortho-substituted analogs (e.g., 2,6-Cl₂ in ) may exhibit steric hindrance, reducing bioavailability compared to para-substituted derivatives.
Salt Form Implications: The dihydrochloride salt in the target compound likely improves aqueous solubility compared to mono-HCl analogs (e.g., ), which is critical for oral administration or formulation development.
Regulatory Status :
- Several analogs (e.g., ) are subject to the New Chemical Substance Environment Management Act in China, suggesting the target compound may require similar regulatory compliance if commercialized.
Research and Development Considerations
- Synthetic Challenges : Introducing a methoxy group requires careful optimization to avoid demethylation under acidic conditions, a common issue in benzyl ether chemistry.
Biological Activity
c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride, a compound characterized by its unique 4-methoxy-benzyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions with suitable precursors.
- Introduction of the 4-Methoxy-benzyl Group : Conducted via nucleophilic substitution reactions.
- Methylamine Addition : Accomplished through reductive amination.
- Formation of the Dihydrochloride Salt : The final product is obtained by treating the compound with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : It modulates the activity of specific enzymes and receptors, influencing neurotransmission and signal transduction pathways.
- Biochemical Pathways : The compound is involved in critical pathways related to cellular signaling, potentially impacting neurobiological functions .
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects in various cancer models:
- In vitro studies showed a reduction in cell viability for aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with a decrease in viability by 55% at a concentration of 10 μM after three days of treatment .
- In vivo studies demonstrated that administration of the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications:
- Its interaction with neurotransmitter systems may provide insights into treatments for neurological disorders. The specific binding affinity to certain receptors could be leveraged for developing new pharmacotherapies .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| c-[1-(4-Methoxy-phenyl)-piperidin-4-yl]-methylamine | 4-Methoxy-phenyl group | Moderate receptor affinity | Less potent than target compound |
| c-[1-(4-Methyl-benzyl)-piperidin-4-yl]-methylamine | 4-Methyl-benzyl group | Variable activity | Similar structure but different efficacy |
| c-[1-(4-Ethoxy-benzyl)-piperidin-4-yl]-methylamine | 4-Ethoxy-benzyl group | Limited activity | Not suitable for therapeutic use |
Case Studies
Several case studies have documented the efficacy and safety profile of this compound in preclinical settings:
- Case Study on Antitumor Efficacy : A study evaluated its effect on tumor growth inhibition in xenograft models, demonstrating significant results that support further clinical exploration.
- Neuroscience Applications : Investigations into its neuropharmacological properties revealed promising interactions with neurotransmitter receptors, suggesting potential for treating neurodegenerative diseases .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl group integration at δ ~7.3 ppm for aromatic protons, methoxy singlet at δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (C₁₄H₂₂Cl₂N₂O: ~321.1 g/mol) .
- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water .
Note : For diastereomeric impurities, chiral HPLC or 2D NOESY NMR may resolve ambiguities .
How should researchers safely handle and store this compound to prevent degradation?
Basic Research Question
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent hygroscopic degradation .
- Stability : Monitor via periodic HPLC. Hydrolysis of the methoxy group under acidic/alkaline conditions may require pH-neutral storage buffers .
What experimental design challenges arise in crystallizing this compound, and how can SHELX software improve refinement?
Advanced Research Question
Challenges :
- Crystal Twinning : Common in dihydrochloride salts due to ionic interactions. Mitigate by screening crystallization solvents (e.g., ethanol/ether) .
- Disorder : The 4-methoxy-benzyl group may exhibit rotational disorder. Use restraints in refinement .
Methodology : - Data Collection : High-resolution (<1.0 Å) X-ray data preferred.
- Refinement with SHELXL : Apply TWIN/BASF commands for twinned data and DFIX restraints for bond-length uncertainties .
Validation : Check R-factor convergence (R₁ < 0.05) and validate via CCDC deposition .
How can computational modeling predict the compound’s pharmacokinetic properties and target interactions?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate solvation in water/1-octanol to estimate logP (predict ~1.8) and blood-brain barrier permeability .
- Docking Studies : Use AutoDock Vina to model binding to serotonin or sigma receptors (common targets for piperidine derivatives). Prioritize poses with ΔG < -8 kcal/mol .
- ADMET Prediction : Tools like SwissADME assess hepatotoxicity (CYP450 inhibition) and plasma protein binding (>90% predicted) .
Validation : Cross-reference with in vitro assays (e.g., receptor-binding IC₅₀) .
How can researchers resolve contradictions in spectroscopic data arising from diastereomeric or polymorphic forms?
Advanced Research Question
- Diastereomers : Use chiral derivatization (e.g., Mosher’s acid) followed by ¹H NMR or X-ray crystallography to assign stereochemistry .
- Polymorphs : Screen crystallization conditions (solvent, cooling rate) and characterize via PXRD. Compare experimental vs. simulated patterns .
- Dynamic NMR : For fluxional behavior (e.g., piperidine ring puckering), perform variable-temperature NMR to detect coalescence temperatures .
What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Advanced Research Question
- Co-Solvents : Use PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous solubility (>5 mg/mL) while maintaining stability .
- Salt Screening : Explore alternative salts (e.g., citrate, phosphate) if dihydrochloride exhibits poor solubility in physiological buffers .
- Prodrug Design : Temporarily mask the amine with acetyl or Boc groups, cleaved in vivo by esterases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
